molecular formula C5H8N2OS B13814770 (3S)-3-methyl-5-sulfanylidenepiperazin-2-one

(3S)-3-methyl-5-sulfanylidenepiperazin-2-one

Cat. No.: B13814770
M. Wt: 144.20 g/mol
InChI Key: MNQMAIAYJOCZAS-VKHMYHEASA-N
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Description

(3S)-3-methyl-5-sulfanylidenepiperazin-2-one is a heterocyclic compound with a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-methyl-5-sulfanylidenepiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylpiperazine with sulfur-containing reagents can lead to the formation of the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-methyl-5-sulfanylidenepiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

(3S)-3-methyl-5-sulfanylidenepiperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-methyl-5-sulfanylidenepiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, commonly used in pharmaceuticals.

    Piperazinone: A similar structure with different substituents, used in various chemical syntheses.

Uniqueness

(3S)-3-methyl-5-sulfanylidenepiperazin-2-one is unique due to its specific substituents and the presence of a sulfur atom, which imparts distinct chemical properties and potential biological activities compared to other piperazine derivatives .

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

(3S)-3-methyl-5-sulfanylidenepiperazin-2-one

InChI

InChI=1S/C5H8N2OS/c1-3-5(8)6-2-4(9)7-3/h3H,2H2,1H3,(H,6,8)(H,7,9)/t3-/m0/s1

InChI Key

MNQMAIAYJOCZAS-VKHMYHEASA-N

Isomeric SMILES

C[C@H]1C(=O)NCC(=S)N1

Canonical SMILES

CC1C(=O)NCC(=S)N1

Origin of Product

United States

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